3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)propan-1-ol

Catalog No.
S1524561
CAS No.
148204-28-8
M.F
C14H21NO3
M. Wt
251.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-y...

CAS Number

148204-28-8

Product Name

3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)propan-1-ol

IUPAC Name

3-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)propan-1-ol

Molecular Formula

C14H21NO3

Molecular Weight

251.32 g/mol

InChI

InChI=1S/C14H21NO3/c1-17-13-8-10-5-6-15-12(4-3-7-16)11(10)9-14(13)18-2/h8-9,12,15-16H,3-7H2,1-2H3

InChI Key

ATYQDEIGHYQNLP-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(NCCC2=C1)CCCO)OC

Synonyms

3-(6,7-DIMETHOXY-1,2,3,4-TETRAHYDRO-ISOQUINOLIN-1-YL)-PROPAN-1-OL

Canonical SMILES

COC1=C(C=C2C(NCCC2=C1)CCCO)OC

Here's what we can glean from scientific literature:

  • Structural Similarity: This compound shares structural features with known Tetrahydroisoquinoline (THIQ) derivatives. THIQs are a class of organic compounds with a variety of biological activities . Research into other THIQ derivatives suggests potential applications in areas like neurodegenerative diseases and anticonvulsant medications . However, further research is needed to determine if 3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)propan-1-ol possesses similar properties.

Given the limited information, it is currently difficult to discuss established scientific research applications of this specific compound.

Future Research Directions:

Based on the structural similarity to THIQs, future research on 3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)propan-1-ol could explore its potential in areas like:

  • Central Nervous System (CNS) Activity: Investigating its interaction with neurotransmitter systems or its effects on neurodegenerative diseases.
  • Anticonvulsant Properties: Studying its potential to control seizures.

3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)propan-1-ol is a chemical compound characterized by its structure, which includes a tetrahydroisoquinoline moiety substituted with methoxy groups at the 6 and 7 positions. This compound belongs to a class of isoquinoline derivatives that have garnered interest in medicinal chemistry due to their potential biological activities. The molecular formula for this compound is C${14}$H${21}$N O$_{3}$, and it features a propanol side chain that contributes to its chemical properties and reactivity.

The chemical reactivity of 3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)propan-1-ol can be explored through various synthetic pathways. One notable reaction involves the transformation of the tetrahydroisoquinoline core through electrophilic substitutions or nucleophilic additions. For instance, the compound can undergo reactions with electrophiles such as alkyl halides or acyl chlorides to form more complex derivatives. Additionally, it can participate in oxidation reactions, yielding corresponding carbonyl compounds or other functionalized derivatives .

Compounds related to 3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)propan-1-ol have been studied for their biological activities. Isoquinoline derivatives are often associated with a range of pharmacological effects, including anti-inflammatory, analgesic, and neuroprotective properties. The specific biological activity of this compound may stem from its ability to interact with various biological targets such as receptors or enzymes involved in neurotransmission and metabolic processes .

The synthesis of 3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)propan-1-ol can be achieved through several methods:

  • Cyclization Reactions: Starting from appropriate precursors like phenolic compounds or amines, cyclization can be facilitated under acidic or basic conditions to form the tetrahydroisoquinoline structure.
  • Alkylation: The introduction of the propanol side chain can be accomplished via alkylation reactions using suitable alkyl halides and bases.
  • Reduction Reactions: If starting materials contain carbonyl functionalities, reduction steps may be employed to yield the desired alcohol form .

3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)propan-1-ol has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity profile, this compound may serve as a lead structure for developing new therapeutic agents targeting neurological disorders or inflammatory conditions.
  • Chemical Research: It can be utilized as a building block in synthetic organic chemistry for creating more complex molecular architectures.

Studies investigating the interactions of 3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)propan-1-ol with biological systems are crucial for understanding its pharmacodynamics. These studies often involve:

  • Binding Affinity Tests: Assessing how well the compound binds to specific receptors or enzymes.
  • In Vitro Assays: Evaluating the effects on cell lines to determine cytotoxicity or therapeutic efficacy.

Such interactions could elucidate its mechanism of action and inform further development as a drug candidate .

Several compounds share structural similarities with 3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)propan-1-ol. Here is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesUnique Aspects
6-MethoxyisoquinolineMethoxy group at position 6Lacks propanol side chain
7-HydroxyisoquinolineHydroxy group at position 7No methoxy substitution
6-BromoisoquinolineBromine substitution at position 6Halogen instead of methoxy group

The unique combination of both methoxy groups and the propanol side chain in 3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)propan-1-ol distinguishes it from these similar compounds and may contribute to its distinct biological properties .

Traditional Multi-Step Synthesis Approaches

Petasis Reaction-Based Assembly of Tetrahydroisoquinoline Core

The Petasis reaction has emerged as a powerful tool for constructing tetrahydroisoquinoline frameworks, offering excellent versatility in the assembly of complex molecular architectures. This multicomponent reaction involves the condensation of an aldehyde, an amine, and a boronic acid or boronate ester under mild conditions, providing access to diverse substitution patterns on the tetrahydroisoquinoline core. In the context of synthesizing 3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)propan-1-ol, the Petasis reaction serves as an efficient method for constructing the fundamental tetrahydroisoquinoline scaffold with the desired methoxy substitution pattern.

The application of the Petasis reaction to tetrahydroisoquinoline synthesis typically employs aminoacetaldehyde acetals as the amine component, which facilitates subsequent cyclization reactions. Research has demonstrated that the three-component Petasis reaction can be successfully applied using glyoxylic acid, substituted sulfinamides, and various boronic acids to generate precursor molecules suitable for further transformation. The reaction conditions generally involve the use of indium bromide as a Lewis acid catalyst, with reaction temperatures ranging from room temperature to 100°C depending on the specific substrate combination. The excellent functional group tolerance of the Petasis reaction allows for the incorporation of various substituents that can be further manipulated in subsequent synthetic steps.

Recent studies have shown that the Petasis reaction can achieve excellent yields ranging from 90 to 99% when optimized reaction conditions are employed. The diastereoselectivity of the reaction can be controlled through the choice of chiral auxiliaries, with sulfinamide-based chiral auxiliaries providing good to high diastereoselectivity in the formation of the desired stereoisomers. The morpholinone derivatives formed through the Petasis reaction serve as valuable intermediates that can be further transformed into tetrahydroisoquinoline-1-carboxylic acids through subsequent cyclization reactions.

The synthetic utility of the Petasis reaction extends to the preparation of aminoacetal precursors bearing substituted benzyl groups, which can be employed in double cyclization reactions to access complex tetracyclic structures. The reaction demonstrates remarkable substrate scope, accommodating both aromatic and aliphatic boronic acids, as well as various aldehyde components. The mild reaction conditions and excellent atom economy make the Petasis reaction an attractive choice for the synthesis of tetrahydroisoquinoline derivatives, particularly when combined with subsequent cyclization strategies.

Pomeranz-Fritsch-Bobbitt Cyclization Strategies

The Pomeranz-Fritsch-Bobbitt cyclization represents a classical and highly reliable method for constructing isoquinoline and tetrahydroisoquinoline frameworks through acid-promoted cyclization of benzalaminoacetal precursors. This transformation has been extensively utilized in the synthesis of 6,7-dimethoxy-substituted tetrahydroisoquinolines, offering excellent regioselectivity and functional group tolerance under appropriately chosen reaction conditions. The reaction mechanism involves the formation of an iminium ion intermediate followed by electrophilic aromatic substitution to forge the six-membered ring of the tetrahydroisoquinoline system.

Modern applications of the Pomeranz-Fritsch-Bobbitt cyclization have demonstrated its effectiveness in accessing tetrahydroisoquinoline-1-carboxylic acids with high stereoselectivity. The cyclization of morpholinone derivatives derived from Petasis reactions provides a particularly elegant route to these valuable synthetic intermediates. Research has shown that the combination of Petasis reaction followed by Pomeranz-Fritsch-Bobbitt cyclization offers a concise and efficient synthetic sequence for the preparation of tetrahydroisoquinoline derivatives. The reaction conditions typically involve the use of sulfuric acid or trifluoroacetic anhydride as the acid catalyst, with reaction temperatures ranging from room temperature to reflux conditions depending on the substrate substitution pattern.

The regioselectivity of the Pomeranz-Fritsch-Bobbitt cyclization can be controlled through careful selection of reaction conditions and substrate design. For activated aromatic systems bearing electron-donating substituents such as methoxy groups, the cyclization proceeds smoothly under standard conditions using mineral acids. However, for deactivated or electron-poor aromatic systems, the use of perchloric acid has proven effective in promoting the desired cyclization. The formation of 4-hydroxy-tetrahydroisoquinolines versus 4-methoxy-tetrahydroisoquinoline products can be controlled through modification of the reaction concentration, providing additional synthetic flexibility.

Recent developments in the Pomeranz-Fritsch methodology have expanded its scope to include the synthesis of 1,2-dihydroisoquinolines through modified procedures employing trimethylsilyl triflate and amine bases. These conditions activate dimethylacetals under sufficiently mild conditions to prepare a broad range of dihydroisoquinoline products that can be further reduced to the corresponding tetrahydroisoquinolines. The synthetic value of these intermediates has been demonstrated through their further functionalization to either reduced tetrahydroisoquinoline or fully aromatized isoquinoline natural products.

Bischler-Napieralski Cyclodehydration Techniques

The Bischler-Napieralski reaction constitutes one of the most widely employed methods for the synthesis of dihydroisoquinolines, which serve as key intermediates in the preparation of tetrahydroisoquinoline derivatives such as 3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)propan-1-ol. This intramolecular electrophilic aromatic substitution reaction enables the cyclization of β-arylethylamides or β-arylethylcarbamates under acidic dehydrating conditions, providing access to the dihydroisoquinoline framework that can be subsequently reduced to yield the desired tetrahydroisoquinoline products.

The mechanistic aspects of the Bischler-Napieralski reaction involve either a dichlorophosphoryl imine-ester intermediate pathway or a nitrilium ion intermediate pathway, with the specific mechanism being influenced by the reaction conditions employed. The reaction typically requires phosphoryl chloride as the dehydrating agent, although alternative reagents such as tin tetrachloride, boron trifluoride etherate, trifluoromethanesulfonic anhydride, and polyphosphoric acid have been successfully employed for specific substrate types. For substrates lacking electron-donating groups on the benzene ring, phosphorus pentoxide in refluxing phosphoryl chloride provides the most effective conditions for cyclization.

Research has demonstrated the application of asymmetric Bischler-Napieralski reactions for the preparation of 1,3,4-trisubstituted tetrahydroisoquinolines with high stereoselectivity. The reaction of chiral 1-alkyl-1,2-diphenylethylamides with phosphoryl chloride and phosphorus pentoxide generates 3-alkyl-4-phenyl-1,2-dihydroisoquinolines with stereochemical selectivities ranging from 80 to 91% diastereomeric excess. Subsequent reduction of these dihydroisoquinolines produces the corresponding tetrahydroisoquinolines with three stereogenic centers at positions 1, 3, and 4.

The synthetic utility of the Bischler-Napieralski approach has been exemplified in the preparation of 6,7-dimethoxy-3,4-dihydroisoquinoline derivatives. Starting from 3,4-dimethoxyphenethylamine and appropriate acylating agents, the formation of the requisite amide precursors proceeds smoothly using coupling reagents such as 1-hydroxybenzotriazole tetramethyluronium salt or benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate. The subsequent Bischler-Napieralski cyclization using phosphorus oxychloride in toluene affords the dihydroisoquinoline intermediates, which are readily reduced to tetrahydroisoquinolines using sodium borohydride in methanol.

Synthetic MethodKey ReagentsTypical YieldReaction ConditionsAdvantages
Petasis ReactionGlyoxylic acid, boronic acids, amines90-99%Room temperature to 100°C, InBr₃ catalystHigh atom economy, mild conditions
Pomeranz-Fritsch-BobbittSulfuric acid, trifluoroacetic anhydride75-85%Reflux conditions, acid catalysisExcellent regioselectivity
Bischler-NapieralskiPhosphoryl chloride, phosphorus pentoxide80-91% deReflux in toluene, dehydrating conditionsHigh stereoselectivity achievable

The development of efficient synthetic methodologies for 3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)propan-1-ol continues to benefit from advances in these classical cyclization strategies. The combination of modern reaction optimization techniques with well-established mechanistic understanding has enabled the synthesis of complex tetrahydroisoquinoline derivatives with excellent efficiency and selectivity. These methodologies provide complementary approaches that can be selected based on the specific substitution pattern and stereochemical requirements of the target molecule, offering synthetic chemists a diverse toolkit for accessing this important class of compounds.

Structural and Electronic Features Influencing Asymmetric Synthesis

The tetrahydroisoquinoline core of 3-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)propan-1-ol presents a rigid bicyclic framework that imposes steric and electronic constraints on synthetic transformations. The methoxy groups at positions 6 and 7 enhance electron density on the aromatic ring, facilitating electrophilic substitutions while directing regioselectivity in catalytic hydrogenation. The propanol side chain introduces a polar functional group that influences solubility and hydrogen-bonding interactions during catalytic cycles [3].

Ruthenium-Catalyzed Hydrogenation for Stereochemical Control

Catalytic Systems and Reaction Mechanisms

Ruthenium-based catalysts, particularly [RuCl(η⁶-arene)(N-arylsulfonyl-DPEN)] complexes, have proven highly effective for asymmetric transfer hydrogenation (ATH) of imine intermediates en route to 3-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)propan-1-ol [4]. These catalysts operate via a bifunctional mechanism where the ruthenium center coordinates the substrate while the chiral diamine ligand (e.g., TsDPEN) facilitates proton transfer.

Key steps in the catalytic cycle include:

  • Pre-catalyst Activation: The chloride ligand is displaced by formate ions under acidic conditions (HCOOH/NEt₃), generating a Ru-hydride species [4].
  • Substrate Binding: The imine nitrogen coordinates to the Ru center, aligning the prochiral face for hydride transfer.
  • Hydride Transfer: The hydride is delivered to the imine carbon, followed by protonation from the NH group of the TsDPEN ligand, establishing stereochemistry [4].

Table 1: Optimization of Ru-Catalyzed Hydrogenation for Isoquinoline Derivatives

Catalyst Loading (mol%)Temperature (°C)Time (h)Enantiomeric Excess (%)Reference
1.0251292 [4]
0.540885 [4]
2.002495 [4]

Higher catalyst loadings and lower temperatures generally improve enantioselectivity by minimizing competing non-catalytic pathways. The use of a HCOOH/NEt₃ mixture as a hydrogen donor ensures efficient regeneration of the Ru-hydride species while maintaining acidic conditions critical for imine protonation [4].

Substrate Scope and Limitations

The methodology is particularly effective for cyclic imines such as 1-methyl-3,4-dihydroisoquinoline, a direct precursor to 3-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)propan-1-ol. Acyclic imines, however, exhibit lower enantioselectivity due to rotational freedom around the C=N bond, which complicates facial selectivity during hydride transfer [4]. Steric hindrance from the 6,7-dimethoxy groups further stabilizes the transition state, enhancing stereochemical outcomes .

Chiral Auxiliary-Mediated Enantioselective Routes

Design and Application of Chiral Auxiliaries

Chiral auxiliaries such as (S)-N,N-dimethyl-N'-(1-tert-butoxy-3-methyl)-2-butylformamidine have been employed to induce asymmetry during alkylation of tetrahydroisoquinoline intermediates [2] [3]. The auxiliary temporarily incorporates into the molecule, dictating the stereochemistry at the prochiral center through steric and electronic effects.

Key Synthetic Steps:

  • Auxiliary Installation: The formamidine auxiliary is condensed with 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline in toluene under acidic conditions [2].
  • Alkylation: Treatment with methyllithium introduces the propanol side chain with high diastereoselectivity (dr > 20:1) [2].
  • Auxiliary Removal: Hydrolytic cleavage under mild acidic conditions yields the enantiomerically pure product [3].

Table 2: Performance of Chiral Auxiliaries in Alkylation Reactions

AuxiliaryDiastereomeric RatioYield (%)Reference
(S)-Formamidine22:196 [2]
(R)-Binaphthyl-derived sulfonamide18:189 [3]

Mechanistic Insights into Stereochemical Induction

The formamidine auxiliary enforces a rigid transition state during alkylation by coordinating to the lithium cation of methyllithium. This coordination orients the nucleophile to approach from the less hindered face of the tetrahydroisoquinoline core, ensuring preferential formation of the desired enantiomer [2]. Computational studies suggest that π-stacking interactions between the auxiliary’s aryl groups and the methoxy-substituted ring further stabilize the transition state [3].

XLogP3

1.3

Dates

Modify: 2023-07-17

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